![molecular formula C42H46O12 B132492 Neoarctin B CAS No. 155969-67-8](/img/structure/B132492.png)
Neoarctin B
Overview
Description
Neoarctin B is a natural product of Arctium, Asteraceae . It is a new lignan that was isolated from the seeds of Arctium lappa L .
Synthesis Analysis
The structure of Neoarctin B has been elucidated on the basis of spectral (UV, IR, 1H-NMR, 13C-NMR, DEPT, 2D-NMR and MS) analysis . It was one of the six compounds isolated from the seeds of Arctium lappa L .Molecular Structure Analysis
Neoarctin B has a molecular formula of C42H46O12 . It contains a total of 105 bonds, including 59 non-H bonds, 26 multiple bonds, 15 rotatable bonds, 2 double bonds, 24 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 aliphatic esters, 2 aromatic hydroxyls, and 6 aromatic ethers .Scientific Research Applications
Chemical Composition and Isolation
Neoarctin B is a lignan isolated from the seeds of Arctium lappa L. It was identified alongside other compounds such as daucosterol, arctigenin, arctiin, matairesinol, and lappaol F. The structure of neoarctin B was elucidated through spectral analysis methods like UV, IR, 1H-NMR, 13C-NMR, DEPT, 2D-NMR, and MS (Wang & Yang, 1993).
Role in Complement Activation
Research has explored the role of complement activation pathways in various conditions. For instance, a study on laser-induced choroidal neovascularization (CNV) in mice found that blocking the classical and alternative pathways of complement activation affected the development of CNV, with a significant role noted for the alternative pathway and its components like factor B (Bora et al., 2006). Although this study does not directly involve neoarctin B, it provides context on the types of pathways and mechanisms that could potentially intersect with neoarctin B's role in immune response.
Apoptosis Induction in Tumor Cells
A study on Bothrops leucurus venom lectin (BlL) investigated its anti-tumor potential, focusing on its cytotoxicity and hemolysis activity. The results showed that BlL had a cytotoxic effect on tumor cell lines and induced apoptosis, which is an important mechanism in cancer therapy (Nunes et al., 2012). This research contributes to the understanding of apoptosis mechanisms, which could be relevant in the context of neoarctin B's potential effects on tumor cells.
Safety And Hazards
properties
IUPAC Name |
(3R,4R)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46O12/c1-47-33-15-23(11-27-21-53-41(45)31(27)13-25-17-35(49-3)39(43)36(18-25)50-4)7-9-29(33)30-10-8-24(16-34(30)48-2)12-28-22-54-42(46)32(28)14-26-19-37(51-5)40(44)38(20-26)52-6/h7-10,15-20,27-28,31-32,43-44H,11-14,21-22H2,1-6H3/t27-,28-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFCPJCPSRVMT-DSOCELCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)C4=C(C=C(C=C4)CC5COC(=O)C5CC6=CC(=C(C(=C6)OC)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)C4=C(C=C(C=C4)C[C@H]5COC(=O)[C@@H]5CC6=CC(=C(C(=C6)OC)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166002 | |
Record name | Neoarctin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neoarctin B | |
CAS RN |
155969-67-8 | |
Record name | Neoarctin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155969678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoarctin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOARCTIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224E4X4191 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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